1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Pyrazole derivatives, piperidine derivatives, and other heterocyclic compounds with similar structures.
List of Similar Compounds
Pyrazole Derivatives: 1-Phenyl-3-methyl-1H-pyrazole.
Piperidine Derivatives: 1-Benzylpiperidine.
Other Heterocyclic Compounds: Imidazole derivatives, pyridine derivatives.
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-15-8-10(6-13-15)7-14-5-3-4-11(9-14)12(16)17/h6,8,11H,2-5,7,9H2,1H3,(H,16,17) |
InChI Key |
YRONNFYNSHLTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)C(=O)O |
Origin of Product |
United States |
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